3-(4-Fluorophenyl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine
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Overview
Description
3-(4-Fluorophenyl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine is a complex organic compound that features a fluorophenyl group, a triazolopyridazine moiety, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyridazine core, which is then functionalized with a piperazine ring and a fluorophenyl group. Common reagents used in these reactions include hydrazine derivatives, fluorobenzene, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the fluorophenyl ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its interactions with biological macromolecules can be studied to understand its potential as a biochemical probe or as a lead compound for drug development.
Medicine: The compound’s pharmacological properties can be explored for the treatment of various diseases, including neurological disorders and cancers.
Industry: It may find applications in the development of new agrochemicals, dyes, or other industrial products.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-4-((2-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(4-Fluorophenyl)-4-((4-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
- 5-(2-Fluorophenyl)-4-((3-methylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
What sets 3-(4-Fluorophenyl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine apart from similar compounds is its unique combination of structural features, which may confer distinct pharmacological properties. The presence of the triazolopyridazine moiety, in particular, may enhance its binding affinity and selectivity for certain biological targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
6-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN8/c1-14-22-25-19-8-9-20(26-29(14)19)28-12-10-27(11-13-28)18-7-6-17(23-24-18)15-2-4-16(21)5-3-15/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFGCHKAQBDZDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=NN=C(C=C4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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